Bis-(6-chloro-pyridin-3-ylmethyl)-cyclopropyl-amine
Overview
Description
Bis-(6-chloro-pyridin-3-ylmethyl)-cyclopropyl-amine is a chemical compound characterized by its unique structure, which includes a cyclopropylamine core and two 6-chloro-pyridin-3-ylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis-(6-chloro-pyridin-3-ylmethyl)-cyclopropyl-amine typically involves multi-step organic reactions. One common approach is the reaction of cyclopropylamine with 6-chloropyridine-3-carbaldehyde under reductive amination conditions. This process often requires the use of reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination reactions, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Bis-(6-chloro-pyridin-3-ylmethyl)-cyclopropyl-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, Bis-(6-chloro-pyridin-3-ylmethyl)-cyclopropyl-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate the binding affinity and specificity of various receptors and enzymes.
Medicine: The potential medicinal applications of this compound include its use as a lead compound in drug discovery. Its structural features may be exploited to develop new therapeutic agents for various diseases.
Industry: In industry, this compound can be utilized in the development of new materials and chemicals. Its reactivity and versatility make it a valuable component in the synthesis of advanced materials.
Mechanism of Action
The mechanism by which Bis-(6-chloro-pyridin-3-ylmethyl)-cyclopropyl-amine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Bis-(6-chloro-pyridin-3-ylmethyl)-ethanol
Bis-(6-chloro-pyridin-3-ylmethyl)-methanol
Bis-(6-chloro-pyridin-3-ylmethyl)-propanol
Uniqueness: Bis-(6-chloro-pyridin-3-ylmethyl)-cyclopropyl-amine stands out due to its cyclopropylamine core, which imparts unique chemical and physical properties compared to its ethanol, methanol, and propanol counterparts
Properties
IUPAC Name |
N,N-bis[(6-chloropyridin-3-yl)methyl]cyclopropanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3/c16-14-5-1-11(7-18-14)9-20(13-3-4-13)10-12-2-6-15(17)19-8-12/h1-2,5-8,13H,3-4,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCQQJSWOJQFRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CN=C(C=C2)Cl)CC3=CN=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671841 | |
Record name | N,N-Bis[(6-chloropyridin-3-yl)methyl]cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10671841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1146080-51-4 | |
Record name | 3-Pyridinemethanamine, 6-chloro-N-[(6-chloro-3-pyridinyl)methyl]-N-cyclopropyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1146080-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Bis[(6-chloropyridin-3-yl)methyl]cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10671841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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